molecular formula C18H20N2O4 B4971339 ethyl 4-(3-hydroxy-2-naphthoyl)-1-piperazinecarboxylate

ethyl 4-(3-hydroxy-2-naphthoyl)-1-piperazinecarboxylate

Cat. No. B4971339
M. Wt: 328.4 g/mol
InChI Key: IQCSJSLJGZEWCV-UHFFFAOYSA-N
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Description

This compound is part of a broader class of organic compounds that combine naphthyl moieties with piperazine structures, often explored for their potential in various applications due to their unique chemical properties.

Synthesis Analysis

Synthesis of related compounds often involves reactions that introduce piperazine units into naphthyl derivatives, as demonstrated by Wu et al. (1997), where a novel sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, indicating a method that might be adapted for synthesizing compounds like ethyl 4-(3-hydroxy-2-naphthoyl)-1-piperazinecarboxylate (Wu et al., 1997).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been elucidated through techniques like single crystal X-ray diffraction, revealing detailed information on molecular conformation and intermolecular interactions (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving related compounds often focus on modifications at the naphthyl or piperazine rings, affecting their chemical properties and reactivity. For instance, compounds with piperazine structures show potential in forming complexes with metal ions, indicating a path for chemical synthesis and modification (Verma & Singh, 2015).

properties

IUPAC Name

ethyl 4-(3-hydroxynaphthalene-2-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-24-18(23)20-9-7-19(8-10-20)17(22)15-11-13-5-3-4-6-14(13)12-16(15)21/h3-6,11-12,21H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCSJSLJGZEWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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